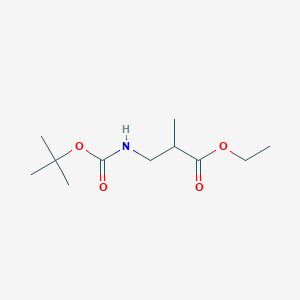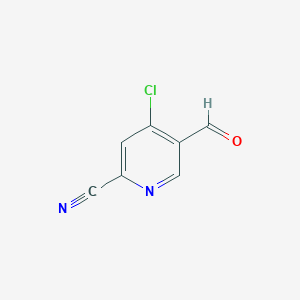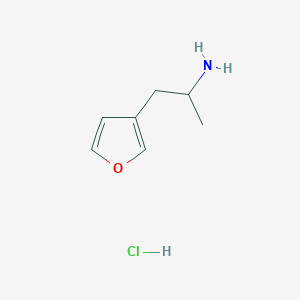
1-(Furan-3-YL)propan-2-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-3-YL)propan-2-amine hydrochloride is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
The synthesis of 1-(Furan-3-YL)propan-2-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of furan-3-carboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods often involve the use of more scalable and efficient processes. For instance, catalytic hydrogenation of the nitroalkene intermediate can be employed to achieve higher yields and purity. Additionally, continuous flow reactors may be used to enhance the reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
1-(Furan-3-YL)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding furan-3-carboxylic acid derivative.
Reduction: Reduction of the furan ring can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of tetrahydrofuran derivatives.
Common reagents and conditions used in these reactions include mild oxidizing agents for selective oxidation, hydrogenation catalysts for reduction, and electrophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Furan-3-YL)propan-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives, which are valuable intermediates in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(Furan-3-YL)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
1-(Furan-3-YL)propan-2-amine hydrochloride can be compared with other similar compounds, such as:
2-(Furan-3-YL)ethan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the amine group, which can lead to different reactivity and biological activity.
3-(Furan-2-YL)propan-1-amine: This compound has the amine group attached to a different carbon in the furan ring, resulting in distinct chemical and biological properties.
The uniqueness of 1-(Furan-3-YL)propan-2-amine hydrochloride lies in its specific structural arrangement, which imparts unique reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H12ClNO |
|---|---|
Peso molecular |
161.63 g/mol |
Nombre IUPAC |
1-(furan-3-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H |
Clave InChI |
HYMCNKLBPONNLG-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=COC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
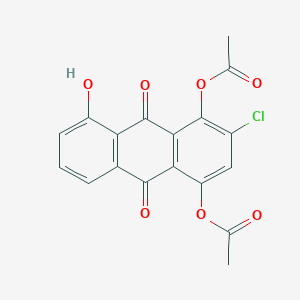
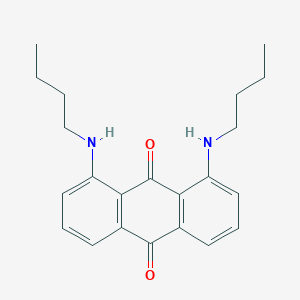
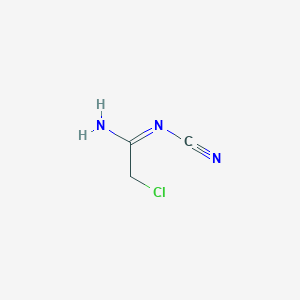
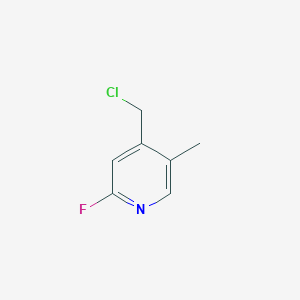
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)
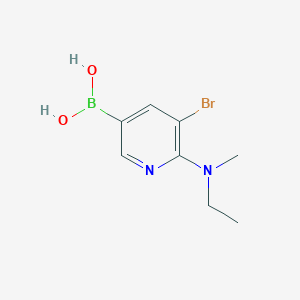
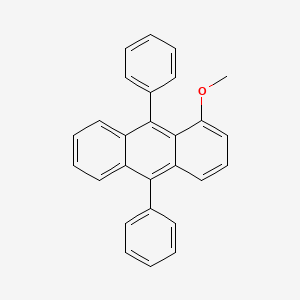
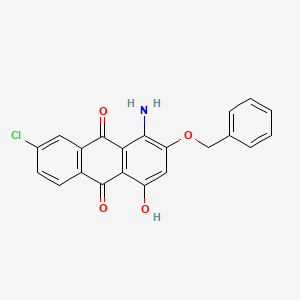
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)

![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
